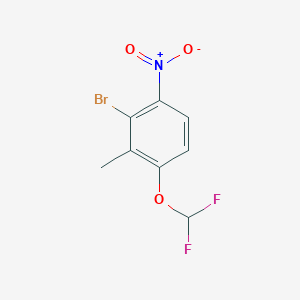

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione

説明

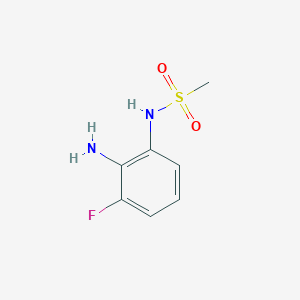

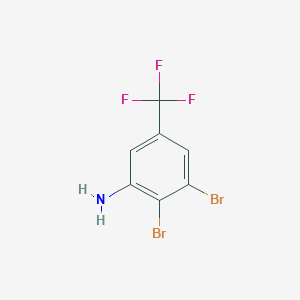

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (ECQD) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of quinazoline, a heterocyclic aromatic compound. ECQD has been used in the synthesis of various compounds, such as quinazoline derivatives and other organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs. ECQD has been studied for its potential use in the treatment of various diseases.

科学的研究の応用

Chloroquine Derivatives and Novel Compositions

Chloroquine (CQ) and its derivatives have been explored for their potential beyond traditional antimalarial uses. Research has uncovered interesting biochemical properties that may be beneficial in treating a range of diseases. Efforts in repurposing these compounds have led to the investigation of their application in infectious and non-infectious diseases management. The exploration of chloroquine's racemic forms and structural analogs presents an opportunity for discovering additional benefits in disease treatment, particularly in cancer therapy where these compounds could be used as synergistic partners in combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Glycine-site NMDA Receptor Antagonists

Quinazoline derivatives, such as the one mentioned, have been studied as antagonists for the glycine site of the NMDA receptor. This research direction focuses on compounds that show promise for treating central nervous system (CNS) disorders, including cerebral ischemia, epilepsy, head injury, and schizophrenia. Glycine site antagonists are noted for their improved therapeutic index over other NMDA antagonists, pointing to considerable therapeutic promise despite challenges in achieving suitable in vivo activity due to their mostly acidic nature which hampers crossing the blood-brain barrier (Kulagowski & Leeson, 1995).

Antitumor Activity of Aminoquinolines

Streptonigrin, a related 7-aminoquinoline-5,8-dione compound, has shown high activity against various human cancers. Research into its antitumor action suggests that DNA strand scission is a primary mechanism, with metal ions playing a crucial role in this process. This insight into the interaction between streptonigrin and DNA, enhanced by the presence of metal ions, lays the groundwork for designing analogs with modified therapeutic properties (Harding & Long, 1997).

Heterocyclic Compounds in Therapeutics

Isoquinoline derivatives have been recognized for their broad spectrum of biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, and anti-viral effects, among others. This class of compounds, including quinazoline derivatives, serves as a potent source for developing novel therapeutics across various disease states, showcasing the diverse applicability of heterocyclic compounds in modern medicine (Danao et al., 2021).

特性

IUPAC Name |

3-(2-aminoethyl)-7-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQQRYKALADVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)